molecular formula C18H15N3O4S B7176899 N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide

N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide

Cat. No.: B7176899
M. Wt: 369.4 g/mol
InChI Key: JOBCLHAMVJBCGS-UHFFFAOYSA-N
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Description

N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a phenylpyrazole moiety with a methylsulfonylphenyl group, making it a versatile candidate for further chemical modifications and applications.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(24,25)16-9-7-14(8-10-16)20-18(23)17(22)13-11-19-21(12-13)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBCLHAMVJBCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylpyrazole Core: The phenylpyrazole core can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the phenylpyrazole intermediate.

    Final Coupling Reaction: The final step involves coupling the intermediate with an acetamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has focused on its potential as a drug candidate for various therapeutic applications, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-3-yl)acetamide
  • N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-5-yl)acetamide
  • N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)propionamide

Uniqueness

N-(4-methylsulfonylphenyl)-2-oxo-2-(1-phenylpyrazol-4-yl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfonyl group and the phenylpyrazole moiety provides a unique combination of electronic and steric properties, making it a valuable compound for further research and development.

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